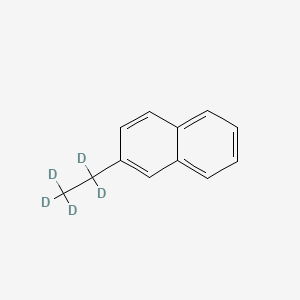

2-Ethyl-D5-naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-D5-naphthalene is a deuterated derivative of 2-ethylnaphthalene, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which make it valuable in various applications, including organic synthesis, pharmaceutical development, and environmental analysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-D5-naphthalene typically involves the deuteration of 2-ethylnaphthalene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or chromatography to achieve the desired chemical purity and isotopic enrichment .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-D5-naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether or H2 gas with a palladium catalyst.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Substitution: Nitro, sulfonic, and halogenated derivatives.

Aplicaciones Científicas De Investigación

2-Ethyl-D5-naphthalene is widely used in scientific research due to its unique properties. Some of its applications include:

Organic Synthesis: Used as a precursor or intermediate in the synthesis of complex organic molecules.

Pharmaceutical Development: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Environmental Analysis: Utilized as a tracer in environmental studies to track the movement and transformation of organic compounds.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-D5-naphthalene involves its interaction with molecular targets through various chemical reactions. In electrophilic aromatic substitution reactions, the deuterium atoms influence the reactivity and orientation of the substituents on the aromatic ring. The presence of deuterium can also affect the rate of oxidation and reduction reactions, leading to different reaction pathways and products compared to non-deuterated analogs .

Comparación Con Compuestos Similares

2-Ethyl-D5-naphthalene can be compared with other similar compounds, such as:

2-Ethylnaphthalene: The non-deuterated analog, which has different isotopic composition and may exhibit different reactivity and physical properties.

Phenanthrene: Another polycyclic aromatic hydrocarbon with similar aromatic properties but different structural and chemical characteristics.

The uniqueness of this compound lies in its deuterium content, which imparts distinct isotopic effects that can be exploited in various scientific and industrial applications.

Actividad Biológica

2-Ethyl-D5-naphthalene, a deuterated derivative of 2-ethylnaphthalene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. Understanding the biological activity of this compound is critical for assessing its environmental impact and health implications, particularly in the context of exposure through industrial applications and consumer products.

This compound has the following chemical characteristics:

- Chemical Formula : C12H10D5

- CAS Number : 1219805-14-7

- Molecular Weight : Approximately 185.27 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including toxicity, potential therapeutic effects, and environmental interactions.

Toxicity and Health Effects

- Acute Toxicity : Naphthalene compounds, including this compound, have been associated with various acute health effects. A systematic review highlighted that naphthalene exposure can lead to hemolytic anemia, methemoglobinemia, and respiratory distress .

- Chronic Exposure : Long-term exposure to naphthalene has been linked to carcinogenic effects. Studies indicate that naphthalene exposure may increase the risk of nasal tumors in rodents and has been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) .

- Mechanisms of Toxicity : The mechanism underlying the toxicity of naphthalene involves oxidative stress and the formation of reactive metabolites that can damage cellular components. This has been evidenced by studies showing increased levels of biomarkers for oxidative damage in exposed individuals .

Therapeutic Potential

While primarily known for its toxicological profile, some derivatives of naphthalene have shown potential therapeutic effects:

- Antifungal Activity : Research has indicated that certain naphthalene derivatives exhibit antifungal properties against strains resistant to conventional treatments. The presence of specific functional groups on the naphthalene ring enhances this activity .

- Anticancer Properties : Some studies suggest that naphthalene derivatives may inhibit tumor growth through mechanisms involving topoisomerase inhibition, which is crucial in DNA replication and repair .

Case Studies

- Naphthalene Poisoning Case Report : A notable case involved a patient who ingested mothballs containing naphthalene and developed severe hemolysis and methemoglobinemia. The patient was treated successfully with methylene blue and supportive care . This case underscores the acute risks associated with naphthalene exposure.

- Epidemiological Studies : Various epidemiological studies have linked occupational exposure to naphthalene with increased cancer incidence, particularly in workers at purification plants . These findings highlight the need for stringent safety measures in environments where naphthalene is used.

Data Tables

Propiedades

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJVVYSTUQWNI-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.